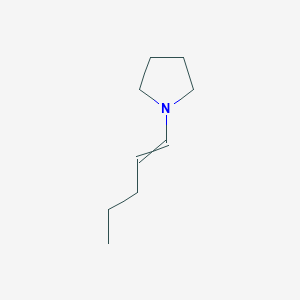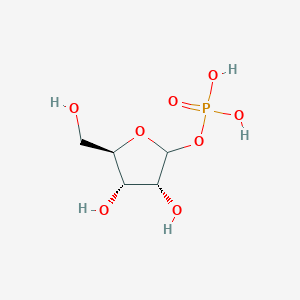
cis-beta-Carboxyacrylamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-beta-Carboxyacrylamidine (CBAA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBAA is a derivative of the amino acid arginine and is a potent inhibitor of the enzyme arginase.
Scientific Research Applications
Cis-beta-Carboxyacrylamidine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the treatment of various diseases. This compound has been shown to be a potent inhibitor of arginase, which is an enzyme that plays a key role in the regulation of nitric oxide (NO) production. NO is an important signaling molecule that plays a critical role in various physiological processes, including vascular function, immune response, and neurotransmission. This compound has been shown to increase NO production by inhibiting arginase, which makes it a potential therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases.
Mechanism of Action
Cis-beta-Carboxyacrylamidine works by inhibiting the enzyme arginase, which is responsible for the breakdown of arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is a precursor for the production of NO. NO is produced by the enzyme nitric oxide synthase (NOS) from arginine. This compound increases the availability of arginine, which in turn increases the production of NO, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound increases the production of NO, which leads to vasodilation, improved blood flow, and reduced blood pressure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Cis-beta-Carboxyacrylamidine has several advantages as a research tool. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound is also a selective inhibitor of arginase, which makes it a valuable tool for studying the specific effects of arginase inhibition. However, this compound has some limitations as a research tool. This compound has a short half-life, which makes it difficult to use in long-term experiments. This compound is also relatively expensive, which may limit its use in some research settings.
Future Directions
Cis-beta-Carboxyacrylamidine has several potential future directions for research. One potential direction is the development of this compound as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Another potential direction is the use of this compound as a research tool to study the role of arginase in various physiological processes. This compound may also have potential applications in the field of neuroscience as a neuroprotective agent. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound has several potential applications as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesis Methods
Cis-beta-Carboxyacrylamidine can be synthesized through a multi-step process starting from arginine. The first step involves the protection of the amino group of arginine with a suitable protecting group. This is followed by the conversion of the carboxylic acid group of arginine to an amide group. The protected arginine derivative is then subjected to a reaction with acryloyl chloride to obtain this compound. The protecting group is then removed to obtain the final product.
properties
CAS RN |
10567-30-3 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
(Z)-4-amino-4-iminobut-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1- |
InChI Key |
PUYYOFIOXZDTMK-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=N)N |
SMILES |
C(=CC(=O)O)C(=N)N |
Canonical SMILES |
C(=CC(=O)O)C(=N)N |
synonyms |
cis-beta-carboxyacrylamidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)


![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)